N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3-(trifluoromethyl)benzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a pyrimidine ring substituted with methoxy and dimethyl groups, coupled to a trifluoromethylbenzene moiety. Sulfonamides are widely studied for their pharmacological and material science applications, particularly due to their hydrogen-bonding capabilities and metabolic stability conferred by the trifluoromethyl group.
Properties
IUPAC Name |
N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O3S/c1-8-12(9(2)19-13(18-8)23-3)20-24(21,22)11-6-4-5-10(7-11)14(15,16)17/h4-7,20H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTMBPDZZMWTEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)OC)C)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3-(trifluoromethyl)benzene-1-sulfonamide is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Common Name | N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3-(trifluoromethyl)benzenesulfonamide |
| CAS Number | 2176070-40-7 |
| Molecular Formula | C₁₄H₁₄F₃N₃O₃S |
| Molecular Weight | 361.34 g/mol |
Research indicates that this compound exhibits various mechanisms of action, which contribute to its biological activity:
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation through various pathways. In vitro studies suggest that it may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death.
- Antimicrobial Properties : Preliminary studies have indicated that this compound possesses antibacterial activity against both Gram-positive and Gram-negative bacteria. Its mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
- Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response.
Anticancer Activity
A study published in PubMed Central explored the anticancer properties of various pyrimidine derivatives, including this compound. The findings revealed that this compound exhibited significant cytotoxicity against multiple cancer cell lines, with IC50 values indicating potent antiproliferative activity .
Antimicrobial Activity
In a comparative analysis of sulfonamide derivatives, this compound demonstrated effective antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 15.625 to 62.5 μM for Gram-positive strains, indicating its potential as an antibacterial agent .
Anti-inflammatory Studies
Research focusing on the anti-inflammatory properties highlighted that the compound inhibited pro-inflammatory cytokine production in vitro. This suggests a promising application in treating inflammatory diseases .
Summary of Biological Activities
The following table summarizes the biological activities observed for this compound:
| Biological Activity | Observations |
|---|---|
| Anticancer | Induces apoptosis; inhibits cell proliferation in cancer cell lines |
| Antibacterial | Effective against Gram-positive and Gram-negative bacteria; MIC values between 15.625–62.5 μM |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines; potential use in inflammatory diseases |
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of sulfonamide derivatives. For instance, compounds similar to N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3-(trifluoromethyl)benzene-1-sulfonamide have shown promising results against multidrug-resistant bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa. These bacteria are notorious for causing severe hospital-acquired infections. The minimum inhibitory concentration (MIC) assays conducted on these compounds suggest that they could be developed into effective antimicrobial agents .
Anticancer Potential
Sulfonamides have been investigated for their anticancer properties. A study focused on the design and synthesis of new sulfonamide derivatives revealed that certain modifications to the sulfonamide structure enhance their efficacy against cancer cells. The incorporation of a pyrimidine moiety has been linked to improved anticancer activity, making compounds like this compound potential candidates for further development in cancer therapy .
Enzyme Inhibition Studies
Research into enzyme inhibition has shown that sulfonamides can act as inhibitors for various enzymes relevant to metabolic disorders. The compound’s structural features may allow it to interact effectively with targets such as α-glucosidase and acetylcholinesterase, which are implicated in diabetes and Alzheimer's disease respectively. This suggests a dual therapeutic potential for metabolic and neurodegenerative diseases .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study on Antimicrobial Activity | Evaluate the efficacy against resistant strains | Demonstrated significant antimicrobial activity against K. pneumoniae and P. aeruginosa |
| Anticancer Research | Investigate anticancer properties | Identified enhanced cytotoxic effects in modified sulfonamides |
| Enzyme Inhibition Analysis | Assess inhibition of α-glucosidase and acetylcholinesterase | Showed promising inhibition rates indicating potential for treating diabetes and Alzheimer’s disease |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(5-(Benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide (Compound 17d)
- Structural Differences : Replaces the pyrimidine ring with a pyridine core and substitutes the methoxy group with a benzyloxy moiety at position 3.
- Synthesis : Prepared via sulfonylation of 5-benzyloxy-3,4,6-trimethylpyridin-6-amine with 4-(trifluoromethyl)benzenesulfonyl chloride in pyridine .
- Pyridine vs. pyrimidine rings may alter electronic properties, affecting binding affinity in biological targets (e.g., enzymes or receptors).
4-((2-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)-4,6-dimethylpyrimidin-5-yl)oxy)-N-methylpicolinamide (Compound 28)
- Structural Differences : Incorporates a ureido linkage and a picolinamide group instead of the sulfonamide moiety.
- Synthesis : Derived from coupling a pyrimidinyl intermediate with 4-chloro-3-(trifluoromethyl)phenyl isocyanate .
- The chloro substituent may increase electrophilicity, influencing reactivity in biological systems.
Comparison with Pharmacological Analogs
Enflicoxib (rac-4-[(5R)-5-(2,4-difluorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzene-1-sulfonamide)
- Structural Differences : Features a pyrazoline ring fused to the sulfonamide group, with difluorophenyl and trifluoromethyl substituents.
- Functional Implications :
- Approved as a veterinary NSAID, enflicoxib’s pyrazoline core confers cyclooxygenase (COX) inhibition, a mechanism absent in the target compound’s pyrimidine-based structure .
- Both compounds share sulfonamide and trifluoromethyl groups, which are critical for metabolic stability and resistance to enzymatic degradation.
Key Comparative Data Table
Research Findings and Implications
- Electronic Effects : The trifluoromethyl group in all compounds enhances electron-withdrawing properties, stabilizing the sulfonamide moiety and improving resistance to oxidative metabolism.
- Biological Activity : Structural variations (e.g., pyrimidine vs. pyridine, methoxy vs. benzyloxy) significantly impact target selectivity. For instance, Compound 28’s ureido group may favor kinase inhibition, while enflicoxib’s pyrazoline core aligns with COX-2 inhibition.
Q & A
Q. Methodological Answer :
- Data Collection :
- Challenges :
- Validation : Cross-check R-factor convergence (R₁ < 5%) and validate geometry with WinGX .
Advanced: How do electronic effects of the trifluoromethyl and methoxy groups influence the compound’s reactivity in medicinal chemistry applications?
Q. Methodological Answer :
- Electronic Analysis :
- Trifluoromethyl Group : Strong electron-withdrawing effect (-I) enhances electrophilicity of the sulfonamide sulfur, potentially improving binding to target enzymes (e.g., carbonic anhydrase) .
- Methoxy Group : Electron-donating (+M) effect on the pyrimidine ring modulates pKa of adjacent NH groups, affecting solubility and hydrogen-bonding capacity .
- Experimental Validation :
- Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potentials.
- Compare bioactivity (e.g., IC₅₀) against analogs lacking these substituents to isolate their contributions .
Basic: Which analytical techniques are most reliable for characterizing purity and stability of this sulfonamide?
Q. Methodological Answer :
- Primary Techniques :
- NMR Spectroscopy :
- ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrimidine C-H vs. aromatic protons).
- ¹⁹F NMR to verify trifluoromethyl integrity (δ ≈ -60 ppm) .
2. HPLC-MS : - Use a C18 column (ACN/water + 0.1% formic acid) to detect impurities (<0.5% area).
- High-resolution MS to confirm molecular ion ([M+H]⁺) and rule out degradation .
- Stability Testing :
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .
Advanced: How can researchers reconcile contradictory data in structure-activity relationship (SAR) studies involving this compound?
Q. Methodological Answer :
- Root Causes of Contradictions :
- Resolution Strategies :
- Meta-Analysis : Compare datasets using multidimensional scaling (MDS) to identify outlier conditions .
- Crystallographic Validation : Co-crystallize the compound with target proteins to confirm binding poses .
- Statistical Rigor : Apply Bonferroni correction to minimize Type I errors in high-throughput screens .
Advanced: What computational approaches are effective for predicting the compound’s pharmacokinetic (PK) properties?
Q. Methodological Answer :
- In Silico Tools :
- ADMET Prediction : Use SwissADME or pkCSM to estimate logP (clogP ≈ 2.8), solubility (LogS ≈ -4.2), and CYP450 inhibition .
- Molecular Dynamics (MD) : Simulate membrane permeability (e.g., POPC bilayers) to assess blood-brain barrier penetration .
- Validation :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
